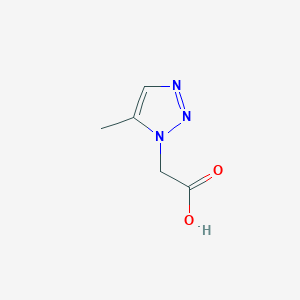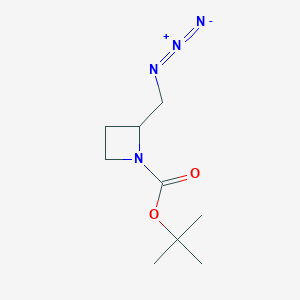![molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9](/img/structure/B6617621.png)
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known as Imidazoline hydrochloride, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol. Imidazoline hydrochloride is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. It has a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects.
Mécanisme D'action
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to act as an agonist at the imidazoline receptor, a G-protein coupled receptor that is involved in various physiological processes. It has been shown to activate the receptor, leading to the production of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Biochemical and Physiological Effects
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the imidazoline receptor, leading to the production of cAMP, a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of imidazoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using imidazoline hydrochloride is its stability in aqueous solutions. This makes it an ideal compound for use in experiments that require the use of aqueous solutions. In addition, imidazoline hydrochloride is relatively inexpensive and easy to obtain. However, one of the main limitations of using imidazoline hydrochloride in laboratory experiments is its relatively low solubility in water. This can make it difficult to achieve the desired concentration of the compound in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of imidazoline hydrochloride in scientific research and laboratory experiments. One potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the central nervous system. Another potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the cardiovascular system. In addition, imidazoline hydrochloride could be used in the study of the effects of drugs on the endocrine system. Finally, imidazoline hydrochloride could be used in the study of the effects of drugs on the immune system.
Méthodes De Synthèse
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is synthesized by the condensation reaction of 1-chloro-3-(1H-imidazol-1-yl)propan-2-amine with hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol.
Applications De Recherche Scientifique
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is widely used in scientific research due to its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, antifungal, and anti-cancer effects. It has also been used in the study of the effects of drugs on the central nervous system. In addition, imidazoline hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the endocrine system.
Propriétés
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYKUKWFSWOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)



![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)


